molecular formula C14H18N2O3 B2748816 (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one CAS No. 887771-98-4

(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one

Cat. No.: B2748816
CAS No.: 887771-98-4
M. Wt: 262.309
InChI Key: WEBPGPSNQIQDEB-AVGNSLFASA-N
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Description

(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one is a complex organic compound characterized by its unique pyrano[2,3-d]pyrimidin-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrano[2,3-d]pyrimidin-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrimidine derivative and a dihydropyran.

    Introduction of the Methoxyphenyl Group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the core structure using reagents like methoxybenzene and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing methods such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: The methoxyphenyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in various biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound could influence signaling pathways, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    (4R,4aS,8aS)-4-(4-hydroxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one: Similar structure with a hydroxy group instead of a methoxy group.

    (4R,4aS,8aS)-4-(4-chlorophenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

The uniqueness of (4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its methoxyphenyl group may enhance its solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

(4R,4aS,8aS)-4-(4-methoxyphenyl)-1,3,4,4a,5,6,7,8a-octahydropyrano[2,3-d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-18-10-6-4-9(5-7-10)12-11-3-2-8-19-13(11)16-14(17)15-12/h4-7,11-13H,2-3,8H2,1H3,(H2,15,16,17)/t11-,12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBPGPSNQIQDEB-AVGNSLFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3CCCOC3NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2[C@@H]3CCCO[C@@H]3NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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